Taurine-15N (2-aminoethanesulfonic acid-15N) is a stable isotope-labeled derivative of the ubiquitous sulfur-containing amino acid taurine, featuring a ≥98 atom % 15N enrichment at the amine group. As a critical analytical reagent in chemoinformatics, metabolomics, and pharmacokinetic research, it serves as an indispensable internal standard for mass spectrometry and a highly specific tracer for 15N-NMR and Isotope Ratio Mass Spectrometry (IRMS) [1]. By providing a distinct +1 Da mass shift and a background-free NMR nucleus, Taurine-15N enables the precise absolute quantification of endogenous taurine in complex biological matrices, such as tumor interstitial fluid, while facilitating the independent tracking of nitrogen dissimilation pathways distinct from the carbon backbone[1].
Substituting Taurine-15N with unlabeled taurine fundamentally compromises absolute quantification in biological matrices due to severe signal overlap with high concentrations of endogenous taurine, rendering baseline-free measurements impossible [1]. While Taurine-13C2 or Taurine-d4 are viable alternatives for basic mass spectrometry, they fail in specialized metabolic flux studies where the specific biochemical fate of the amine nitrogen—such as its dissimilation into ammonium or nitrite by microbiomes—must be tracked independently of the carbon backbone[2]. Furthermore, deuterium-labeled analogs can be susceptible to isotopic exchange under harsh sample preparation conditions, whereas the covalently bound 15N atom ensures absolute isotopic stability during derivatization and hydrolysis, ensuring reproducible quantification with coefficients of variation as low as 1.00% [1].
In quantitative GC-MS assays of biological fluids, Taurine-15N demonstrates highly reliable performance as an internal standard compared to unlabeled baselines. Following derivatization to N-pentafluorobenzoyl di-n-butyl amide, Taurine-15N yields a distinct diagnostic fragment at m/z 303, cleanly separated from the endogenous 14N-taurine fragment at m/z 302 [1]. This +1 Da mass shift eliminates endogenous background interference, allowing for highly reproducible absolute quantification with an average coefficient of variation (CV) of just 1.00% in hydrolyzed samples and 1.22% in non-hydrolyzed samples[1].
| Evidence Dimension | Quantification reproducibility (Coefficient of Variation) |
| Target Compound Data | 1.00% - 1.22% CV using m/z 303 fragment (15N-Taurine) |
| Comparator Or Baseline | Unlabeled Taurine (m/z 302) subject to endogenous matrix overlap |
| Quantified Difference | Elimination of baseline interference yielding near-perfect reproducibility (<1.5% CV) |
| Conditions | GC-MS analysis of N-pentafluorobenzoyl di-n-butyl amide derivatives in biological matrices |
Provides analytical chemists with a highly stable, interference-free internal standard essential for regulatory-compliant pharmacokinetic and metabolic quantification.
In complex metabolic tracing studies, Taurine-15N allows for the specific tracking of nitrogen dissimilation pathways that cannot be observed using 13C-labeled analogs. When biological models are co-incubated with 0.8 mM 15N-taurine and 0.8 mM 13C-taurine, the 15N label specifically traces the enzymatic deamination and subsequent oxidation of the amine group into NH4+ and NO2-, measured via Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) [1]. A 13C-label strictly tracks the carbon-sulfonate backbone; thus, only the 15N-enriched compound provides the quantitative isotopic flux data necessary to map the nitrogen-specific metabolic network [1].
| Evidence Dimension | Metabolic pathway specificity |
| Target Compound Data | Tracks amine dissimilation to NH4+ and NO2- (via 15N enrichment) |
| Comparator Or Baseline | Taurine-13C2 (Tracks only carbon backbone fate) |
| Quantified Difference | Exclusive isolation of nitrogen flux dynamics independent of carbon metabolism |
| Conditions | EA-IRMS and NMR tracking in holobiont / microbiome incubation models |
Crucial for researchers mapping nitrogen-specific metabolic pathways where carbon-labeled or unlabeled taurine would provide incomplete or misleading flux data.
For structural and metabolic studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Taurine-15N with ≥98 atom % isotopic purity offers a massive sensitivity advantage over natural abundance materials. Natural taurine contains only ~0.37% 15N, requiring impractically long acquisition times to resolve the nitrogen center. The >98% enriched Taurine-15N provides an approximate 265-fold increase in 15N signal intensity [1]. This permits rapid, high-resolution 1D and 2D 15N-NMR acquisition, enabling the precise determination of absolute coupling constants between 15N, 13C nuclei, and non-exchanging protons without the severe background noise typical of complex biological extracts[1].
| Evidence Dimension | 15N-NMR Signal Intensity and Acquisition Efficiency |
| Target Compound Data | ≥98 atom % 15N enrichment |
| Comparator Or Baseline | Natural abundance Taurine (~0.37% 15N) |
| Quantified Difference | ~265-fold enhancement in 15N-NMR signal-to-noise ratio |
| Conditions | 1H-15N NMR spectroscopy in deuterated solvents or biological extracts |
Dramatically reduces NMR instrument time and enables the detection of low-concentration taurine metabolites in crude, unpurified samples.
Directly following from its distinct mass shift and exceptional reproducibility (<1.5% CV), Taurine-15N is the primary choice for absolute quantification of taurine in plasma, urine, and tumor interstitial fluid[1].
Leveraging its ability to track independent nitrogen dissimilation, Taurine-15N is utilized for EA-IRMS and NMR studies mapping the conversion of taurine-derived nitrogen into ammonium and nitrite in complex microbial ecosystems [2].
Due to its >98% atom % enrichment, it is a highly efficient precursor for synthesizing complex taurine derivatives or tracking macromolecular interactions where rapid, background-free 15N-NMR acquisition is required [3].
Irritant